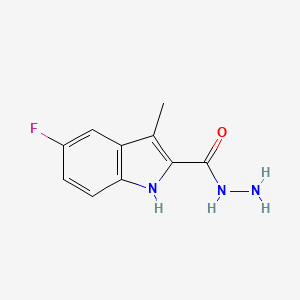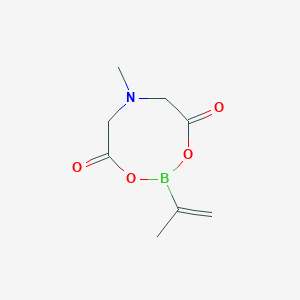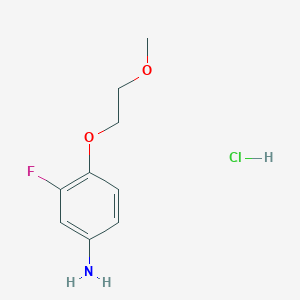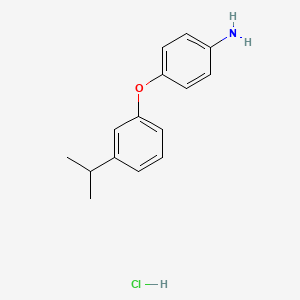![molecular formula C9H16ClNO B1388740 3-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185302-66-2](/img/structure/B1388740.png)
3-[(2-Propynyloxy)methyl]piperidine hydrochloride
概要
説明
3-[(2-Propynyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H15NO•HCl and a molecular weight of 189.68 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a propynyloxy group.
準備方法
The synthesis of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
化学反応の分析
3-[(2-Propynyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like thionyl chloride for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-[(2-Propynyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
作用機序
The mechanism of action of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar compounds to 3-[(2-Propynyloxy)methyl]piperidine hydrochloride include:
3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-[(2-Propynyloxy)methyl]morpholine hydrochloride: This compound features a morpholine ring, offering different chemical properties and reactivity.
3-[(2-Propynyloxy)methyl]azepane hydrochloride: This compound has a larger azepane ring, which can affect its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its specific ring structure and the presence of the propynyloxy group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3-(prop-2-ynoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h1,9-10H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOBQUPNJGVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)


![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)




![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)

